molecular formula C7H6ClNO3 B1383886 Methyl 6-chloro-3-hydroxypicolinate CAS No. 1256811-33-2

Methyl 6-chloro-3-hydroxypicolinate

Cat. No.: B1383886
CAS No.: 1256811-33-2
M. Wt: 187.58 g/mol
InChI Key: JFJNYLUVRXZPBL-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-hydroxypicolinate is a chemical compound that belongs to the class of pyridine derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical properties, which make it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-3-hydroxypicolinate typically involves the chlorination of 3-hydroxypicolinic acid followed by esterification with methanol. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the esterification process is usually catalyzed by an acid such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-hydroxypicolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-chloro-3-pyridinecarboxylic acid.

    Reduction: Formation of 3-hydroxypicolinic acid.

    Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-chloro-3-hydroxypicolinate is utilized in a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 6-chloro-3-hydroxypicolinate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-3-hydroxybenzoate
  • Methyl 6-chloro-3-hydroxyquinoline
  • Methyl 6-chloro-3-hydroxyisonicotinate

Uniqueness

Methyl 6-chloro-3-hydroxypicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 6-chloro-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJNYLUVRXZPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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